molecular formula 2C9H13NO2.C4H6O6 B099343 Synephrine tartrate CAS No. 16589-24-5

Synephrine tartrate

Cat. No. B099343
CAS RN: 16589-24-5
M. Wt: 484.5 g/mol
InChI Key: KZZBAIXGUQOHKI-CEAXSRTFSA-N
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Description

Synephrine tartrate is a compound related to the protoalkaloid synephrine, which is the primary active ingredient in Citrus aurantium (bitter orange) and some other Citrus species. Synephrine exists in nature as the l- or [R-(−)]-enantiomeric form, while synthetic synephrine is a racemic mixture of the l- and d-enantiomers. The pharmacological activity of synthetic synephrine is approximately half that of the naturally occurring form due to the d- or [S-(+)]-form having little or no binding to adrenergic receptors, unlike the l-form .

Synthesis Analysis

Synephrine tartrate's synthesis is not directly detailed in the provided papers. However, the synthetic form of synephrine is known to be a racemic mixture, which implies a synthetic process that does not differentiate between the enantiomers . The determination of synephrine in various matrices, such as dietary supplements, has been performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with ultraviolet detection, which are analytical methods that could potentially be adapted for the synthesis and analysis of synephrine tartrate .

Molecular Structure Analysis

The molecular structure of synephrine is characterized by the presence of a phenolic group, an amino group, and a hydroxyl group attached to an ethyl chain. The racemic form of synephrine has been found to crystallize as a neutral molecule, while the pure enantiomer crystallizes as a zwitterion, where the phenolic hydrogen is transferred to the amino group . The conformational analysis of synephrine in the gas phase has identified several conformers, all characterized by an intramolecular hydrogen bond of the type O-H···N in the side chain .

Chemical Reactions Analysis

The photocatalytic transformation of synephrine has been studied to identify potential metabolic precursors of octopamine, another biogenic amine. The main photocatalytic pathway involving synephrine appears to be N-demethylation to give octopamine . Additionally, synephrine's reactivity with various chemiluminescence reagents has been evaluated, indicating that synephrine responds with numerous other phenolic compounds, which suggests a need for physical separation in analytical methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of synephrine have been studied through various analytical methods. The quantification of synephrine in dietary supplements and feeds has been achieved using GC-MS, liquid chromatography with ultraviolet detection, and ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) . These methods have provided insights into the recovery, precision, and sensitivity of synephrine detection. The crystal structure analysis has also contributed to understanding the physicochemical properties of synephrine, revealing different tautomers in the racemic molecule versus the enantiopure molecule .

Scientific Research Applications

Cardio-Circulatory Effects

Synephrine tartrate, differing from epinephrine in its chemical structure, has been studied for its effects on the cardio-circulatory system in humans. Early research indicated that synephrine tartrate's cardiac augmentor effect is relatively greater than its vasoconstrictor action, and it dilates the coronary vessels markedly. It was used in some clinical contexts in Germany as an alternative to epinephrine but not widely adopted due to low potency and limited information on human effects (Keys & Violante, 1942).

Pharmacokinetics and Metabolism

The physiological disposition of synephrine in humans has been investigated, particularly its pharmacokinetics and metabolism. Studies showed that following intravenous infusion, about 80% of the administered radioactivity was recovered in urine, with two-thirds being deaminated p-hydroxymandelic acid. These studies highlight synephrine's comparable pharmacokinetic parameters to other sympathomimetics, with a biological half-life of about 2 hours (Hengstmann & Aulepp, 1978).

Fat Oxidation During Exercise

Research into the effects of p-synephrine on substrate oxidation during exercise has shown that it increases whole-body fat oxidation. A study found that acute ingestion of p-synephrine augmented fat oxidation during prolonged and constant-intensity exercise, without altering energy expenditure. This effect, although small in magnitude, indicates a potential application of p-synephrine in weight management and sports performance (Gutiérrez-Hellín, Ruíz-Moreno, & Del Coso, 2019).

Analytical Methods for Alkaloids in Citrus Aurantium

Synephrine is a primary compound in Citrus aurantium (bitter orange), widely used for obesity treatment. Various analytical methods, including chromatographic and electrophoretic techniques, have been developed for qualitative and quantitative determination of synephrine and other alkaloids in Citrus aurantium. These methods are crucial for ensuring the safety and efficacy of Citrus aurantium-based supplements and for understanding the pharmacological activities of synephrine (Pellati & Benvenuti, 2007).

Receptor-Binding Properties and Pharmacological Effects

Synephrine's receptor-binding characteristics differ from related amines, providing an explanation for its distinct pharmacological effects and limited adverse effects. This research is important for understanding how synephrine functions at a molecular level and its potential therapeutic applications (Stohs, Preuss, & Shara, 2011).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While synephrine has been used to promote weight loss, its safety and efficacy have not been fully established . Further studies are needed to confirm evidence of its safety and efficacy . There is also potential for synephrine usage as a template for the synthesis of new generation of non-steroidal SEGRAs .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZBAIXGUQOHKI-CEAXSRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985819
Record name 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Synephrine tartrate

CAS RN

16589-24-5, 67-04-9
Record name Synephrine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016589245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXEDRINE TARTRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
I Stewart, WF Newhall, GJ Edwards - Journal of Biological Chemistry, 1964 - thevespiary.org
… A synthetic sample of racemic synephrine tartrate was obtained, and the free base was regenerated from this salt The infrared absorption curves obtained for racemic synephrine and …
Number of citations: 96 www.thevespiary.org
JK Dattagupta, EF Meyer… - … Section B: Structural …, 1982 - scripts.iucr.org
… is considered less potent than neosynephrine but it is used as an antihistaminic for the treatment of side effects of the common cold under the trade name Synephrine Tartrate. It is also …
Number of citations: 12 scripts.iucr.org
EM Cranston, RN Bieter - J. Pharmacol, a. Exper. Ther, 1940 - Citeseer
… The drugs studied were epinephrine hydrochloride, ephedrine sulfate, neosynephrine hydrochloride, synephrine tartrate, cobefrine hydrochloride, propadrine hydrochloride, benzedrine …
Number of citations: 4 citeseerx.ist.psu.edu
MA Inchiosa - Journal of Obesity, 2011 - hindawi.com
Sympathomimetic agents have a poor history of long-term success in the treatment of obesity. From earlier experiences with amphetamine and its analogs, to more recent drugs with …
Number of citations: 41 www.hindawi.com
M Zilker, F Sörgel, U Holzgrabe - Journal of Pharmaceutical and Biomedical …, 2018 - Elsevier
… Sympatol ® : 0.5 ml of synephrine tartrate ampoule solution was diluted to 50.0 ml with mobile phase. Three times 1.0 ml of the stock solution was diluted to 100.0 ml, each injecting once…
Number of citations: 9 www.sciencedirect.com
DE Coffin - Journal of the Association of Official Analytical …, 1970 - academic.oup.com
… Dissolve 29.0 mg synephrine tartrate in 50 ml ethanol and dilute to 100 ml with water. (d) Cation exchange resin.—Dowex 50-X2 (50-100 mesh), for isolating amines (5). …
Number of citations: 14 academic.oup.com
TJ Haley - Journal of the American Pharmaceutical Association …, 1947 - Elsevier
… for the Synephrine Tartrate, and the d-, Iand dl-Neosynephrines … Paredrine Hydrobromide Synephrine Tartrate … 2-Neo-Synephrine Hydrochloride d-Neo-Synephrine Tartrate …
Number of citations: 4 www.sciencedirect.com
KH Jakobs, W Saur, G Schultz - Naunyn-Schmiedeberg's Archives of …, 1978 - Springer
… Synephrine tartrate, L-isoprenaline bitartrate, orciprenaline sulfate, bamethan sulfate, fenoterol hydrobromide and the hydrochlorides of clonidine, etilefrine and toliprolol were provided …
Number of citations: 106 link.springer.com
HJ Povalski, ED Goldsmith - Proceedings of the Society for …, 1959 - journals.sagepub.com
… to d - 1 norepinephrine HCl 4y/kg, 1-epinephrine bitartrate 4y/kg, epinine HC1 2 5y/kg, cobefrine HC1 4y/kg, synephrine tartrate 0.5 mg/kg and neosynephrine HCl 25y/kg were obtained …
Number of citations: 9 journals.sagepub.com
AV Juorio, PB Molinoff - Journal of Neurochemistry, 1974 - Wiley Online Library
… Octopamine hydrochloride and metanephrine were purchased from Calbiochem and synephrine tartrate was obtained from Sterling Winthrop Research Institute. …
Number of citations: 83 onlinelibrary.wiley.com

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